molecular formula C15H20N4O3S2 B2507812 4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2320422-47-5

4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2507812
CAS RN: 2320422-47-5
M. Wt: 368.47
InChI Key: APGOKQXQFJATMN-UHFFFAOYSA-N
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Description

The compound "4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole" is a complex molecule that likely contains multiple functional groups, including a tetrahydrofuran ring, a diazepane moiety, and a benzo[c][1,2,5]thiadiazole core. This structure suggests a molecule with potential biological activity, given the presence of these heterocyclic components which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, the synthesis of various amides, azido protected peptides, esters, ketones, and thioesters, including azides and diazo compounds, has been achieved using Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent . Additionally, the synthesis of 4-substituted 5-amino-1,2,3-thiadiazoles has been accomplished through the reaction of carbonyl derivatives of diazoacetonitrile with hydrogen sulfide . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives has been explored in various studies. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides involves carbon-sulfur bond formation, which is relevant to understanding the structural transformations that such compounds can undergo . This information could be useful in predicting the behavior of the compound under different chemical conditions.

Chemical Reactions Analysis

Thiadiazole compounds participate in a variety of chemical reactions. The synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of a thiadiazole derivative with sulfonyl chloride, followed by alkaline hydrolysis . This suggests that the sulfonyl group in the compound of interest may also be reactive under similar conditions. Furthermore, the recyclization of thiadiazoles to triazoles by the action of bases indicates that the thiadiazole ring can be transformed under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been investigated, particularly in the context of their biological activities. For instance, the antioxidant activity of some thiadiazole derivatives was evaluated, indicating that these compounds can exhibit significant radical scavenging activity . This suggests that the compound may also possess antioxidant properties. Additionally, the preparation of 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione and its derivatives demonstrates the ability of thiadiazole compounds to undergo oxidation and ring cleavage reactions, which could affect their physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

Switchable Synthesis of Thiadiazoles and Triazoles : A study by Filimonov et al. (2017) described a high yield, solvent-base-controlled, transition metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides and sulfonyl azides. This process demonstrates the versatile chemical manipulation of thiadiazole derivatives under diazo transfer conditions, highlighting their potential in synthetic chemistry (Filimonov et al., 2017).

Solid-phase Synthesis of Diazepin-5-one Derivatives : Fülöpová et al. (2012) reported on the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, indicating a method for generating complex molecules with potential therapeutic applications. The methodology employed could be relevant for the synthesis of compounds with a similar structural complexity to the query compound (Fülöpová et al., 2012).

Potential Applications

Photochemical and Photophysical Properties : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with thiadiazole-containing groups, revealing significant photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, suggesting that similar thiadiazole derivatives could have potential in medical research and treatment applications (Pişkin et al., 2020).

Catalysis in Organic Synthesis : The use of thiadiazine derivatives as catalysts in the synthesis of various heterocyclic compounds was demonstrated by Khazaei et al. (2015). Their study on N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide showcases the role of similar compounds in facilitating chemical transformations, indicating the broad utility of thiadiazole and thiadiazine derivatives in organic synthesis (Khazaei et al., 2015).

Mechanism of Action

properties

IUPAC Name

4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c20-24(21,14-4-1-3-13-15(14)17-23-16-13)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOKQXQFJATMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

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